N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034330-30-6
VCID: VC7754394
InChI: InChI=1S/C15H13NO3S2/c17-14(11-3-6-20-8-11)16-10-15(18,12-4-7-21-9-12)13-2-1-5-19-13/h1-9,18H,10H2,(H,16,17)
SMILES: C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O
Molecular Formula: C15H13NO3S2
Molecular Weight: 319.39

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

CAS No.: 2034330-30-6

Cat. No.: VC7754394

Molecular Formula: C15H13NO3S2

Molecular Weight: 319.39

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide - 2034330-30-6

Specification

CAS No. 2034330-30-6
Molecular Formula C15H13NO3S2
Molecular Weight 319.39
IUPAC Name N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-3-carboxamide
Standard InChI InChI=1S/C15H13NO3S2/c17-14(11-3-6-20-8-11)16-10-15(18,12-4-7-21-9-12)13-2-1-5-19-13/h1-9,18H,10H2,(H,16,17)
Standard InChI Key ZANAUTOKVZITBX-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure features a central ethyl backbone substituted with:

  • A hydroxyl group (-OH) at the C2 position

  • Furan-2-yl and thiophen-3-yl moieties attached to the same carbon

  • A thiophene-3-carboxamide group linked via the nitrogen atom .

This arrangement creates a stereogenic center at C2, imparting chirality that may influence biological interactions. The presence of multiple heterocycles (furan, thiophene) and polar functional groups (hydroxyl, carboxamide) enhances its potential for hydrogen bonding and π-π stacking interactions.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2034330-30-6
IUPAC NameN-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-3-carboxamide
Molecular FormulaC<sub>15</sub>H<sub>13</sub>NO<sub>3</sub>S<sub>2</sub>
Molecular Weight319.39 g/mol
SMILESC1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O
InChIKeyZANAUTOKVZITBX-UHFFFAOYSA-N

Synthesis and Characterization

Proposed Synthetic Pathways

While no documented synthesis exists for this specific compound, analogous routes for related carboxamide-thiophene derivatives suggest a multi-step approach:

  • Formation of the Ethyl Backbone:

    • Condensation of furan-2-carbaldehyde with thiophen-3-ylmagnesium bromide to yield a secondary alcohol intermediate.

    • Subsequent nucleophilic substitution to introduce the aminoethyl group.

  • Carboxamide Formation:

    • Coupling the amine intermediate with thiophene-3-carbonyl chloride under Schotten-Baumann conditions .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR would resolve signals for the furan (δ 6.3–7.4 ppm), thiophene (δ 7.1–7.8 ppm), and carboxamide (δ 2.8–3.2 ppm for NH).

  • Infrared Spectroscopy (IR): Stretching vibrations for -OH (~3200 cm<sup>-1</sup>), amide C=O (~1650 cm<sup>-1</sup>), and aromatic C-H (~3050 cm<sup>-1</sup>) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 319.39 with fragmentation patterns corresponding to furan, thiophene, and carboxamide losses.

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and carboxamide groups .

  • Lipophilicity: Calculated logP ≈ 2.1 (using Molinspiration), indicating moderate membrane permeability.

  • Acid-Base Behavior: The hydroxyl group (pKa ~10) and amide (pKa ~0.5) render the compound zwitterionic at physiological pH .

Biological Activity and Hypothetical Applications

Material Science Applications

  • Organic Electronics: Thiophene’s conjugated π-system could enable use in organic field-effect transistors (OFETs) .

  • Coordination Chemistry: The hydroxyl and carboxamide groups may act as ligands for transition metals, forming catalytic complexes.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Analogous Compounds

Compound NameMolecular FormulaKey Differences
N-(2-Hydroxyethyl)furan-2-carboxamideC<sub>7</sub>H<sub>9</sub>NO<sub>3</sub>Lacks thiophene moieties
5-(Thiophen-3-yl)furanC<sub>8</sub>H<sub>6</sub>OS<sub>2</sub>No carboxamide or hydroxyl group
Thiophene-3-carboxamideC<sub>5</sub>H<sub>5</sub>NOSSimpler structure without fused rings

The target compound’s combination of two thiophene rings, furan, and hydroxyl-carboxamide groups enhances its potential bioactivity compared to simpler analogs.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing efficient, scalable routes with stereochemical control.

  • Biological Screening: Testing against microbial panels, cancer cell lines, and kinase assays.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

  • Crystallographic Studies: Resolving 3D structure to guide drug design.

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